Superior Substrate Affinity (Km) for Alkaline Phosphatase Compared to p-Nitrophenyl Phosphate
In a direct quantitative histochemical study, Naphthol AS-BI phosphate demonstrated an approximately 10-fold higher affinity (lower Km) for unspecific alkaline phosphatase in rat intestinal brush border membranes compared to the commonly used soluble substrate p-Nitrophenyl phosphate. This indicates a much stronger enzyme-substrate interaction at lower concentrations [1]. The kinetic parameters were determined using a quantitative histochemical method with Fast Blue B as the coupling reagent.
| Evidence Dimension | Apparent Michaelis-Menten Constant (Km) |
|---|---|
| Target Compound Data | 0.26 ± 0.081 mM (Naphthol AS-BI Phosphate) |
| Comparator Or Baseline | p-Nitrophenyl phosphate (value ~10x higher) |
| Quantified Difference | Affinity is approximately 10 times higher |
| Conditions | Rat intestinal alkaline phosphatase, histochemical assay with Fast Blue B, absorbance at 550 nm. |
Why This Matters
This higher affinity enables the detection and quantification of alkaline phosphatase activity at lower substrate concentrations and with greater sensitivity, making Naphthol AS-BI phosphate the preferred choice for applications where substrate economy or detection of low enzyme abundance is critical.
- [1] Gutschmidt, S., Lange, U., & Riecken, E. O. (2004). Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. Histochemistry, 69(2), 189-202. View Source
